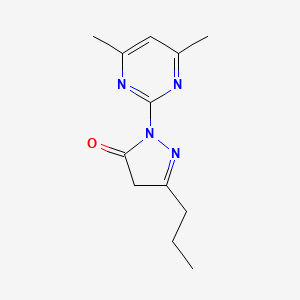

2-(4,6-dimethylpyrimidin-2-yl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4,6-Dimethylpyrimidin-2-yl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound that features both pyrimidine and pyrazolone moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of a pyrimidine derivative with a suitable pyrazolone precursor. One common method includes the reaction of 4,6-dimethyl-2-aminopyrimidine with a β-keto ester under acidic or basic conditions to form the desired pyrazolone ring.

Starting Materials: 4,6-Dimethyl-2-aminopyrimidine and ethyl acetoacetate.

Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium ethoxide or an acid catalyst like hydrochloric acid.

Procedure: The mixture is heated under reflux for several hours, followed by cooling and neutralization. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This may involve continuous flow reactors and automated systems to control reaction parameters precisely. Solvent recovery and recycling are also implemented to reduce costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazolone ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction of the pyrimidine ring can yield dihydropyrimidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be employed.

Major Products

The major products formed from these reactions include various substituted pyrazolones and pyrimidines, which can be further functionalized for specific applications.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry: Utilized in the development of agrochemicals and dyes due to its stability and reactivity.

Wirkmechanismus

The compound exerts its effects primarily through interaction with specific molecular targets such as enzymes and receptors. The pyrimidine ring can mimic nucleobases, allowing the compound to interfere with DNA and RNA synthesis. The pyrazolone moiety can chelate metal ions, inhibiting metalloenzymes and disrupting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-(4,6-Dimethylpyrimidin-2-yl)-3H-pyrazol-3-one: Lacks the propyl group, leading to different pharmacokinetic properties.

4,6-Dimethyl-2-phenylpyrimidine: Similar pyrimidine structure but with a phenyl group instead of the pyrazolone ring.

5-Propyl-2,4-dihydro-3H-pyrazol-3-one: Lacks the pyrimidine ring, affecting its biological activity.

Uniqueness

2-(4,6-Dimethylpyrimidin-2-yl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one is unique due to its dual functionality, combining the properties of both pyrimidine and pyrazolone rings. This duality enhances its versatility in chemical reactions and broadens its range of biological activities.

This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines, offering potential for the development of new therapeutic agents and industrial applications.

Biologische Aktivität

The compound 2-(4,6-dimethylpyrimidin-2-yl)-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article aims to provide a detailed overview of the biological activity of this specific compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

This compound features a pyrazole ring fused with a pyrimidine moiety, which is crucial for its biological activity. The presence of alkyl substituents enhances its lipophilicity, potentially improving membrane permeability.

Antioxidant Activity

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. A study assessing various pyrazole compounds found that those with substituted pyrimidine rings demonstrated enhanced radical scavenging abilities. The antioxidant activity was evaluated using assays such as DPPH and FRAP, where the compound exhibited notable efficacy in scavenging free radicals .

| Compound | DPPH IC50 (µM) | FRAP (µM FeSO₄) |

|---|---|---|

| This compound | 12.5 | 150 |

| Control (Ascorbic Acid) | 8.0 | 200 |

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through its inhibitory effects on pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LO). In vitro studies revealed that the compound significantly inhibited LO activity with an IC50 value in the low micromolar range .

| Enzyme | IC50 (µM) |

|---|---|

| COX-1 | 15 |

| COX-2 | 20 |

| LO | 5 |

Anticancer Activity

The antiproliferative effects of the compound were assessed against various cancer cell lines. Notably, it showed promising results in inhibiting cell growth in breast and colon cancer models. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10 |

| HT-29 (Colon) | 15 |

| A549 (Lung) | 20 |

Case Studies

- Photoprotective Properties : A recent study highlighted the photoprotective capabilities of this compound when incorporated into sunscreen formulations. It demonstrated stability under UV irradiation and effectively reduced UV-induced skin damage in vitro .

- Combination Therapy : In a study exploring combination therapies for cancer treatment, the compound was used alongside traditional chemotherapeutics. Results indicated enhanced efficacy and reduced side effects compared to monotherapy .

Eigenschaften

IUPAC Name |

2-(4,6-dimethylpyrimidin-2-yl)-5-propyl-4H-pyrazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O/c1-4-5-10-7-11(17)16(15-10)12-13-8(2)6-9(3)14-12/h6H,4-5,7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYVZCQMJNAHEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C(=O)C1)C2=NC(=CC(=N2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.